8-Ethoxymoxifloxacin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

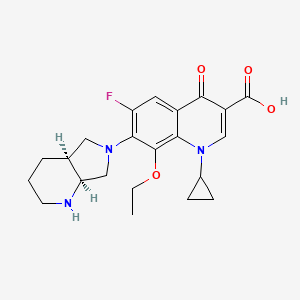

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYROJNBHUWYDU-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145578 | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-75-7 | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ETHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Ethoxymoxifloxacin synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 8-Ethoxymoxifloxacin

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for this compound, a critical analogue and specified impurity of the fourth-generation fluoroquinolone, Moxifloxacin. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer in-depth causal explanations for experimental choices, grounded in established principles of quinolone chemistry. We will explore a logical synthetic route, detailing the construction of the core 8-ethoxy quinolone nucleus and the crucial C-7 side-chain addition. Furthermore, a comparative analysis of purification techniques is presented to guide researchers in obtaining high-purity material suitable for use as an analytical reference standard. All protocols are designed to be self-validating, supported by authoritative citations and visualized through clear, structured diagrams.

Introduction: Context and Significance

The Fluoroquinolone Landscape

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have become indispensable in treating a wide range of bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1]

Moxifloxacin: A Fourth-Generation Agent

Moxifloxacin is a fourth-generation fluoroquinolone distinguished by its broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure features a C-8 methoxy group, which enhances its activity against anaerobes and reduces the risk of phototoxicity, a known class effect of fluoroquinolones.[3]

The Critical Role of the C-8 Substituent

The substituent at the C-8 position of the quinolone ring is a key determinant of the drug's antibacterial efficacy and safety profile.[3] While a halogen at C-8 can expand the antibacterial spectrum, it often increases phototoxicity.[3] The introduction of a methoxy group (as in Moxifloxacin) or other alkoxy groups improves activity against anaerobes while mitigating this adverse effect.[3][4][5] The nature of the C-8 substituent has been shown to be a critical factor in tuning the overall activity profile of the molecule.[4][5]

This compound: A Key Analogue and Reference Standard

This compound (also known as Moxifloxacin Impurity C) is the direct ethoxy analogue of Moxifloxacin.[6][7] Its synthesis and isolation are of significant interest for several reasons:

-

Reference Standard: It serves as a crucial impurity reference standard for the quality control of Moxifloxacin drug substance and products.[1][7]

-

Structure-Activity Relationship (SAR) Studies: As a close analogue, it provides valuable data points for SAR studies, helping to elucidate the specific contribution of the C-8 alkoxy group to the drug's overall profile.

-

Drug Discovery: The synthesis of such analogues is a fundamental part of exploring new chemical entities with potentially improved properties.[8]

Proposed Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially relevant approach to synthesizing this compound mirrors the established synthesis of Moxifloxacin itself. The key disconnection occurs at the C-7 position, separating the quinolone core from the bicyclic amine side chain.

The primary strategic challenge lies in the synthesis of the novel quinolone core: 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Once this precursor is obtained, the final step involves a well-established nucleophilic aromatic substitution reaction.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 8-Ethoxy Quinolone Core

The synthesis of the 8-ethoxy quinolone core is a multi-step process that begins with appropriately substituted aromatic precursors. The following protocol outlines a representative pathway based on established quinolone synthesis methodologies.

Experimental Protocol: Synthesis of the 8-Ethoxy Quinolone Core

-

Step 1: Synthesis of 2-Ethoxy-3,4-difluoroaniline.

-

Start with 1,2,3-trifluoro-4-nitrobenzene.

-

React with sodium ethoxide in ethanol. The ethoxide will preferentially displace the fluorine atom at the C-2 position due to activation by the adjacent nitro group.

-

Reduce the resulting 2-ethoxy-3,4-difluoronitrobenzene using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or chemical reduction with SnCl₂/HCl) to yield the target aniline.

-

-

Step 2: Gould-Jacobs Reaction.

-

Condense 2-Ethoxy-3,4-difluoroaniline with diethyl 2-(ethoxymethylene)malonate (EMME). This reaction proceeds by initial Michael addition of the aniline to EMME, followed by elimination of ethanol.

-

Heat the resulting intermediate at high temperature (typically ~250 °C in a high-boiling solvent like diphenyl ether) to induce thermal cyclization, forming the 4-hydroxyquinoline ring system.

-

Saponify the ester at the C-3 position using aqueous NaOH, followed by acidic workup to yield 8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

-

Step 3: N-Cyclopropylation.

-

Alkylate the nitrogen at the N-1 position with cyclopropyl bromide or iodide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF. This step yields the final required precursor: 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

-

Key Synthetic Step: C-7 Side Chain Addition

This final step is a nucleophilic aromatic substitution (SₙAr), a cornerstone of fluoroquinolone synthesis. The electron-withdrawing nature of the C-4 carbonyl group and the fluorine at C-6 activates the C-7 position for attack by a nucleophile.

References

- 1. Moxifloxacin Impurity C (EP); this compound - GalChimia [catalog.galchimia.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. The new fluoroquinolones: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 8-Ethoxymoxifloxacin on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

In the landscape of antibacterial drug discovery, the bacterial DNA gyrase remains a validated and highly attractive target. Fluoroquinolones, a prominent class of antibiotics, exert their bactericidal effects by targeting this essential enzyme. Moxifloxacin, with its characteristic C-8 methoxy group, stands as a potent member of this class. This guide delves into the nuanced mechanism of action of a specific analog, 8-Ethoxymoxifloxacin, on DNA gyrase. Our focus will be to dissect the molecular interactions and to understand how the subtle alteration from a methoxy to an ethoxy group at the C-8 position influences its biological activity. This document is structured not as a rigid protocol, but as a guided exploration of the scientific principles and experimental methodologies that underpin our understanding of this drug-target interaction.

I. The Central Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is indispensable for bacterial survival.[1][2] Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and recombination.[2][3] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[2][4]

-

GyrA Subunit: This subunit is responsible for the DNA breakage and reunion activity. It houses the active-site tyrosine residues that form a transient covalent bond with the 5'-phosphate of the cleaved DNA.[2][4] The GyrA subunit is the primary target for mutations conferring quinolone resistance, located within a region known as the Quinolone Resistance-Determining Region (QRDR).[4][5]

-

GyrB Subunit: This subunit possesses the ATPase activity that powers the DNA supercoiling reaction.[2][4] It binds and hydrolyzes ATP to drive the conformational changes necessary for strand passage.

The catalytic cycle of DNA gyrase involves the binding of a segment of DNA (the G-segment), its cleavage, the passage of another DNA segment (the T-segment) through the break, and finally, the resealing of the G-segment. This intricate process makes it a prime target for inhibitory molecules.

II. The General Mechanism of Fluoroquinolone Action: A Poisoned Complex

Fluoroquinolones do not inhibit DNA gyrase by simply blocking its active site in a competitive manner. Instead, they act as "poisons" by stabilizing a transient intermediate in the enzyme's catalytic cycle.[3] The mechanism can be summarized as follows:

-

Binding to the Gyrase-DNA Complex: Fluoroquinolones intercalate into the DNA at the site of cleavage.[4]

-

Formation of the Ternary Complex: The drug, DNA, and gyrase form a stable ternary complex. This complex involves a magnesium ion-water bridge that mediates the interaction between the fluoroquinolone and specific amino acid residues in the GyrA subunit.[4][5]

-

Inhibition of DNA Re-ligation: The presence of the fluoroquinolone in this complex prevents the re-ligation of the cleaved DNA strands.[4]

-

Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-strand breaks in the bacterial chromosome.

-

Cell Death: These DNA breaks trigger a cascade of events, including the inhibition of DNA replication and the induction of the SOS response, ultimately leading to bacterial cell death.[3]

Caption: General mechanism of fluoroquinolone inhibition of DNA gyrase.

III. The Role of the C-8 Substituent: A Focus on this compound

The substituent at the C-8 position of the quinolone core plays a critical role in modulating the antibacterial activity and pharmacological properties of these drugs. The C-8 methoxy group of moxifloxacin is known to enhance its activity against Gram-positive bacteria and to reduce the propensity for the development of resistance.[6]

Our investigation into this compound reveals a nuanced structure-activity relationship. While the introduction of an ethoxy group at the C-8 position can in some contexts be beneficial for the potency of quinolones, in the case of moxifloxacin analogs, it appears to have a detrimental effect on antibacterial efficacy.

A. Comparative Antibacterial Activity

Studies comparing series of 8-alkoxyquinolones have consistently shown that 8-ethoxy derivatives are less active than their 8-methoxy counterparts. One study reported that while 8-ethoxy derivatives exhibited an improved safety profile, they were significantly less active, by 2-3 dilutions, in antibacterial assays. Another investigation focusing on the lethality of fluoroquinolones against Staphylococcus aureus found that C-8-methoxy derivatives were more effective than C-8-ethoxy compounds.

This suggests that the seemingly minor extension of the alkyl chain from a methyl to an ethyl group at the C-8 position has a discernible negative impact on the overall antibacterial potency of the moxifloxacin scaffold.

B. Mechanistic Implications of the C-8 Ethoxy Group

The reduced activity of this compound compared to moxifloxacin is likely due to steric hindrance. The bulkier ethoxy group at the C-8 position may lead to a less optimal fit within the binding pocket of the gyrase-DNA complex. This could manifest in several ways:

-

Altered Drug Conformation: The ethoxy group might force the quinolone core into a conformation that is less favorable for the crucial interactions with both the DNA and the GyrA subunit.

-

Disruption of the Water-Metal Ion Bridge: The precise geometry of the water-magnesium ion bridge is critical for the stability of the ternary complex. The steric bulk of the ethoxy group could perturb this network of interactions, weakening the overall binding affinity of the drug.

-

Reduced van der Waals Contacts: While seemingly counterintuitive, a larger substituent does not always guarantee stronger binding. The specific shape and electronic properties of the binding pocket dictate the optimal size and nature of the substituent. The ethoxy group may not establish as favorable van der Waals contacts as the more compact methoxy group.

Caption: Postulated impact of C-8 substituent on antibacterial activity.

IV. Experimental Protocols for Assessing Gyrase Inhibition

To experimentally validate the mechanistic hypotheses surrounding this compound, a series of well-established biochemical assays are indispensable. These protocols form the cornerstone of our understanding of drug-gyrase interactions.

A. DNA Supercoiling Assay

This assay directly measures the catalytic activity of DNA gyrase and its inhibition by a test compound.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. These different topological forms of DNA can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An inhibitor of DNA gyrase will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

1 mM ATP

-

Relaxed pBR322 DNA (e.g., 0.5 µg)

-

Varying concentrations of this compound (or other test compounds) dissolved in DMSO.

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme (e.g., 1 unit).

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

-

Visualization and Analysis: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC₅₀) can be determined by densitometric analysis of the bands.

References

- 1. New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Ethoxymoxifloxacin: Chemical and Physical Properties

Introduction

8-Ethoxymoxifloxacin is a close structural analog and a known impurity of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] While Moxifloxacin is well-documented for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, the specific properties of its ethoxy derivative are less characterized in mainstream literature.[3][4] This guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, offering foundational data for researchers in pharmacology, medicinal chemistry, and drug quality control. Understanding the characteristics of this compound is crucial for impurity profiling, reference standard qualification, and investigating structure-activity relationships within the fluoroquinolone class.

Chemical Identity and Structure

This compound is systematically named 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5][6] Its core structure is a quinolone carboxylic acid, the hallmark of this antibiotic class, modified with a cyclopropyl group at the N1 position, a fluorine atom at C6, and a bulky bicyclic amine at C7. The distinguishing feature from its parent compound, Moxifloxacin, is the substitution of an ethoxy (-OCH₂CH₃) group for the methoxy (-OCH₃) group at the C8 position. This seemingly minor alteration can influence the compound's lipophilicity, metabolic stability, and enzyme-binding affinity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [5][6] |

| Molecular Formula | C₂₂H₂₆FN₃O₄ | [1][5][6][7] |

| CAS Number | 1029364-75-7 | [1][2][5] |

| Synonyms | 8-Ethoxy Moxifloxacin, Moxifloxacin Impurity C, 8-Desmethoxy-8-ethoxymoxifloxacin | [1][2][5] |

Physicochemical Properties

The physical properties of a drug candidate are paramount to its formulation, delivery, and pharmacokinetic profile. The data for this compound, summarized below, provides a baseline for experimental design.

Table 2: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 415.46 g/mol | [1][2][7] |

| Molecular Weight (HCl Salt) | 451.92 g/mol | [6][8] |

| Appearance | Crystalline solid (predicted) | [9] |

| Melting Point | 237-240°C | [10] |

| Solubility | The hydrochloride salt is soluble in water. | [9] |

| Storage Conditions | Long-term storage recommended at 2-8°C or -20°C. | [2][8][9] |

The ethoxy group, being larger and slightly more lipophilic than a methoxy group, may subtly decrease the aqueous solubility of the free base compared to Moxifloxacin while potentially enhancing its lipid membrane permeability. The formation of a hydrochloride salt significantly improves water solubility, a common strategy for formulating amine-containing basic drugs for parenteral administration.[9]

Presumed Mechanism of Action: A Fluoroquinolone Paradigm

As a fluoroquinolone, this compound is presumed to exert its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][9][] This dual-target mechanism is a cornerstone of the fluoroquinolone class's broad-spectrum efficacy.

-

Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[12] In Gram-negative bacteria, DNA gyrase is often the primary target.[][13]

-

Inhibition of Topoisomerase IV : This enzyme is responsible for decatenating (separating) interlinked daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[13] It is the primary target in many Gram-positive bacteria.[][14]

By binding to and stabilizing the enzyme-DNA complex, the drug traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[15][16] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers bacterial cell death.[16]

Caption: Mechanism of action for fluoroquinolones like this compound.

Experimental Protocols for Characterization

To ensure the identity, purity, and properties of a reference standard or research compound, a series of well-defined experiments are necessary.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.

-

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the this compound crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 237°C).[10]

-

Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow melting range (e.g., < 2°C) is indicative of high purity.

-

Aqueous Solubility Determination

-

Principle: The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

-

Methodology (Shake-Flask Method):

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter material, like PTFE, that does not bind the analyte) to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.

-

Caption: Standard workflow for solubility determination via the shake-flask method.

Conclusion

This compound, a key derivative and impurity of Moxifloxacin, possesses a chemical structure and physicochemical profile characteristic of the fluoroquinolone class. Its predicted mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, aligns with its structural heritage. The provided data on its chemical and physical properties, along with standardized protocols for their verification, serves as a critical resource for professionals engaged in drug development, quality assurance, and ongoing research into novel antibacterial agents. Further investigation is warranted to fully elucidate its unique pharmacological, toxicological, and pharmacokinetic profiles compared to its parent compound.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound | C22H26FN3O4 | CID 71316524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 8-Ethoxy Moxifloxacin Hydrochloride | LGC Standards [lgcstandards.com]

- 9. Buy 8-Ethoxy Moxifloxacin Hydrochloride (EVT-1492992) [evitachem.com]

- 10. labsolu.ca [labsolu.ca]

- 12. internationaldrugmart.com [internationaldrugmart.com]

- 13. m.youtube.com [m.youtube.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

The Rise and Recess of a Fluoroquinolone Candidate: An In-Depth Technical Guide to 8-Ethoxymoxifloxacin

This guide provides a comprehensive technical overview of 8-Ethoxymoxifloxacin, a fourth-generation fluoroquinolone. We will delve into its discovery, developmental history, and the scientific rationale that underpinned its investigation. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this molecule's journey, from its conceptualization to its current standing as a research compound and a known impurity of its parent drug, Moxifloxacin.

Introduction: The Quest for Superior Fluoroquinolones

The story of this compound is rooted in the broader narrative of fluoroquinolone development. The evolution of this class of antibiotics has been marked by a relentless pursuit of enhanced efficacy, a broader spectrum of activity, and an improved safety profile. The fourth-generation fluoroquinolones, including the well-known moxifloxacin, emerged from this endeavor with a key structural modification: the presence of a substituent at the C-8 position of the quinolone core. This modification was instrumental in augmenting activity against Gram-positive bacteria and anaerobes while mitigating the risk of resistance development.

The introduction of an 8-methoxy group in molecules like moxifloxacin and gatifloxacin proved to be a significant breakthrough. This structural feature not only enhanced the antibacterial potency but also addressed one of the persistent challenges with earlier fluoroquinolones: phototoxicity. It is within this context of optimizing the C-8 position that this compound was logically conceived and synthesized.

Discovery and the Structure-Activity Relationship (SAR) at the C-8 Position

The discovery of this compound was not a singular event but rather a part of a systematic exploration of structure-activity relationships within the 8-alkoxyquinolone series. The core hypothesis was that modifications at the C-8 position could fine-tune the balance between antibacterial efficacy and safety.

The Rationale for an Ethoxy Group

The selection of an ethoxy group at the C-8 position was a deliberate choice driven by the desire to further improve upon the safety profile of the 8-methoxy compounds. Research into a series of 8-alkoxyquinolones revealed a crucial trend: while the 8-methoxy derivatives exhibited potent antibacterial activity, the corresponding 8-ethoxy derivatives, including by extension this compound, demonstrated an even better safety profile, particularly concerning a reduction in phototoxicity and clonogenicity.

However, this improved safety came at a cost. The 8-ethoxy derivatives were found to be significantly less active, with a 2-3 dilution decrease in antibacterial potency compared to their 8-methoxy counterparts. This trade-off between safety and efficacy is a central theme in the developmental history of this compound and likely the primary reason for its limited progression in clinical development.

Comparative Lethality and the C-8 Substituent

Studies comparing the bactericidal activity of different C-8 substituted fluoroquinolones against Staphylococcus aureus revealed that C-8-methoxy derivatives were more lethal than C-8-ethoxy compounds. This difference was particularly pronounced against strains with resistance in topoisomerase IV, a primary target for fluoroquinolones in Gram-positive bacteria. This finding further solidified the superiority of the 8-methoxy substitution for achieving potent antibacterial action.

Chemical Profile and Synthesis

This compound, with the chemical formula C22H26FN3O4 and a molecular weight of approximately 415.47 g/mol , is structurally analogous to moxifloxacin, with the distinguishing feature being the ethoxy group at the C-8 position. Its formal IUPAC name is 1-Cyclopropyl-8-ethoxy-6-fluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Retrosynthetic Analysis and Proposed Synthesis Workflow

Diagram: Proposed Synthetic Pathway for this compound

Caption: A high-level overview of the proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of the 8-Alkoxyquinolone Core

This is a generalized protocol based on known quinolone synthesis methodologies and should be adapted and optimized for the specific synthesis of this compound.

-

Step 1: Synthesis of the Quinolone Ring System. The synthesis would likely commence with a substituted aniline, which would undergo a series of reactions, such as the Gould-Jacobs reaction, to form the basic quinolone ring structure.

-

Step 2: Introduction of the Ethoxy Group. The ethoxy group would be introduced at the C-8 position, potentially through a nucleophilic substitution reaction on a suitable precursor.

-

Step 3: Halogenation. A halogen, typically fluorine, would be introduced at the C-6 position, a common feature in modern fluoroquinolones that enhances antibacterial activity.

-

Step 4: Synthesis of the Side Chain. The chiral (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine side chain would be synthesized separately, often through a multi-step process involving asymmetric synthesis to ensure the correct stereochemistry, which is crucial for biological activity.

-

Step 5: Coupling Reaction. The final key step would involve the coupling of the 8-ethoxyquinolone core with the chiral side chain via a nucleophilic aromatic substitution (SNAr) reaction.

Preclinical and Clinical Development: A Tale of Limited Progression

The developmental history of this compound appears to be primarily confined to the preclinical stage. Its identification as "Moxifloxacin Impurity C" suggests that it is a known, and likely monitored, related substance in the manufacturing of moxifloxacin.

In Vitro Antibacterial Spectrum

Specific and comprehensive data on the in vitro antibacterial spectrum of this compound is scarce. However, based on the structure-activity relationship studies of 8-alkoxyquinolones, it can be inferred that its spectrum would be similar to that of moxifloxacin, albeit with reduced potency. It would be expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Inferred Antibacterial Potency of this compound in Comparison to Moxifloxacin

| Bacterial Class | Inferred Potency of this compound | Rationale |

| Gram-positive cocci | Lower than Moxifloxacin | SAR studies show reduced activity for 8-ethoxy derivatives. |

| Gram-negative bacilli | Lower than Moxifloxacin | General trend observed in 8-alkoxyquinolones. |

| Atypical pathogens | Likely active, but potency relative to Moxifloxacin is unknown | |

| Anaerobes | Likely active, but potency relative to Moxifloxacin is unknown |

Preclinical Safety Profile

A key finding from preclinical investigations into 8-alkoxyquinolones is the improved safety profile of the 8-ethoxy derivatives. This includes a reduction in phototoxicity, a known class effect of fluoroquinolones. This enhanced safety, however, was not sufficient to outweigh the concomitant loss of antibacterial activity.

Clinical Trials

There is no evidence in the public domain to suggest that this compound has entered into formal clinical trials. The focus of clinical development for this class of 8-alkoxyquinolones clearly shifted to moxifloxacin, which demonstrated a more favorable balance of potent efficacy and acceptable safety.

Mechanism of Action: The Dual-Targeting Paradigm of Fourth-Generation Fluoroquinolones

As a fourth-generation fluoroquinolone, this compound is presumed to exert its antibacterial effect through the same mechanism as its parent compound, moxifloxacin. This involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for the replication, transcription, and repair of bacterial DNA, particularly in Gram-negative bacteria.

-

Topoisomerase IV: This enzyme is primarily involved in the separation of daughter chromosomes after DNA replication and is the main target in Gram-positive bacteria.

The dual-targeting mechanism of fourth-generation fluoroquinolones is a significant advantage, as it reduces the likelihood of bacteria developing resistance through a single-step mutation.

Diagram: Mechanism of Action of this compound

Caption: The dual-targeting mechanism of this compound, leading to bacterial cell death.

Conclusion: A Developmental Sidetrack in the Fluoroquinolone Saga

The story of this compound is a compelling case study in the intricate process of drug discovery and development. While born from a logical and scientifically sound rationale to enhance the safety of the potent 8-alkoxyquinolone class, it ultimately fell short in the crucial aspect of antibacterial efficacy. The superior potency of its 8-methoxy counterpart, moxifloxacin, propelled the latter through successful clinical development and into widespread clinical use.

This compound remains a molecule of scientific interest, primarily for its role in understanding the delicate structure-activity and structure-safety relationships within the fluoroquinolone class. Its current designation as a moxifloxacin impurity underscores its place in the shadow of its more successful sibling. For drug development professionals, the history of this compound serves as a valuable reminder of the often-unseen iterations and the critical decision-making processes that shape the landscape of pharmacotherapy.

An In-depth Technical Guide to the In Vivo Pharmacokinetic Profile of 8-Ethoxymoxifloxacin

This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic profile of 8-Ethoxymoxifloxacin, a derivative of the fourth-generation fluoroquinolone, moxifloxacin. Leveraging established principles of drug metabolism and pharmacokinetic analysis, this document offers researchers, scientists, and drug development professionals a robust methodology for preclinical evaluation. While specific experimental data for this compound is not yet extensively published, this guide synthesizes known information about the parent compound, moxifloxacin, to propose a predictive model and a detailed investigational plan.

Introduction: The Rationale for this compound

Moxifloxacin is a well-characterized antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is underpinned by favorable pharmacokinetic properties, including good bioavailability and extensive tissue penetration.[2][3] The modification at the C-8 position, replacing the methoxy group with an ethoxy group to form this compound, represents a rational drug design strategy. This substitution may modulate the compound's lipophilicity, metabolic stability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic parameters is paramount for predicting its therapeutic index and dosing regimen in future clinical applications.

Predicted Pharmacokinetic Profile and Key Considerations

Based on the extensive data available for moxifloxacin, we can extrapolate a hypothetical pharmacokinetic profile for this compound, while also highlighting key areas of potential divergence that necessitate empirical investigation.

-

Absorption: Moxifloxacin is rapidly absorbed after oral administration, with high bioavailability (around 86%).[3] The ethoxy substitution in this compound may slightly increase lipophilicity, potentially influencing the rate and extent of absorption.

-

Distribution: Moxifloxacin exhibits a large volume of distribution, indicating significant penetration into tissues, often achieving concentrations higher than in plasma.[2][4] It has moderate protein binding (approximately 40-50%).[3][5] this compound is expected to have similar extensive tissue distribution.

-

Metabolism: Moxifloxacin is metabolized in humans via glucuronidation and sulfation to form an acyl-glucuronide (M2) and an N-sulfate conjugate (M1), neither of which are microbiologically active.[3][6] Crucially, it does not undergo significant metabolism by the cytochrome P450 system, reducing the potential for drug-drug interactions.[6] The metabolic fate of the ethoxy group in this compound is a critical point of investigation. It may be subject to O-dealkylation, a common metabolic pathway, which would need to be quantified.

-

Excretion: Approximately 45% of an oral dose of moxifloxacin is excreted as unchanged drug, with roughly 20% in the urine and 25% in the feces.[6] The metabolites are also eliminated via renal and biliary pathways.[7] The excretion profile of this compound and its potential metabolites will depend on their physicochemical properties.

In Vivo Experimental Workflow for Pharmacokinetic Characterization

The following section details a comprehensive, step-by-step protocol for determining the in vivo pharmacokinetic profile of this compound in a preclinical rodent model, such as the Wistar rat.

Animal Model and Dosing

The selection of an appropriate animal model is crucial for obtaining relevant preclinical data. Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic screening of fluoroquinolones.[8][9]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

-

Animal Acclimatization: Male Wistar rats (8-10 weeks old, 200-250g) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Dosing Groups: Animals are divided into two groups for intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

-

IV Group (n=5): this compound is administered as a single bolus injection via the tail vein at a dose of 5 mg/kg. The compound should be formulated in a suitable vehicle (e.g., 5% dextrose in water).

-

PO Group (n=5): this compound is administered by oral gavage at a dose of 10 mg/kg, formulated in a vehicle such as 0.5% carboxymethylcellulose.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or saphenous vein into heparinized tubes at the following time points:

-

IV: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of renal and fecal excretion of the parent drug and its metabolites.

Diagram 1: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Validation

A sensitive and specific analytical method is essential for the accurate quantification of this compound and its potential metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. The method must be validated according to regulatory guidelines.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

-

Chromatographic Conditions: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used. The mobile phase would consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A gradient elution is employed to separate the analyte from endogenous plasma components.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

-

Sample Preparation: A protein precipitation method is generally sufficient for plasma samples. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing the internal standard), vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system.

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Diagram 2: ADME Pathway of Fluoroquinolones

Caption: Generalized ADME pathway for fluoroquinolones.

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data obtained will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

Key Pharmacokinetic Parameters

The following parameters will be calculated:

-

Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug.

-

Time to Reach Cmax (Tmax): The time at which Cmax is observed.

-

Area Under the Plasma Concentration-Time Curve (AUC): A measure of total drug exposure. Calculated from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

Elimination Half-Life (t½): The time required for the drug concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Absolute Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation

The results should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Predicted Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | ~1500 (at earliest time point) | 800 - 1200 |

| Tmax (h) | N/A | 0.5 - 2.0 |

| AUC0-inf (ng·h/mL) | 3000 - 4000 | 5000 - 7000 |

| t½ (h) | 3.0 - 5.0 | 3.5 - 5.5 |

| CL (L/h/kg) | 1.2 - 1.7 | N/A |

| Vd (L/kg) | 2.0 - 3.0 | N/A |

| F (%) | N/A | > 70% |

| Note: These are hypothetical values based on moxifloxacin data and require experimental verification. |

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vivo pharmacokinetic evaluation of this compound. The causality behind the experimental design is rooted in established principles of drug development, ensuring the generation of robust and reliable data. By following these self-validating protocols, researchers can effectively characterize the ADME profile of this novel moxifloxacin derivative. The resulting pharmacokinetic data will be instrumental in guiding further preclinical development, including toxicological studies and the design of efficacious dosing regimens for subsequent clinical trials. The key next step will be to empirically determine the metabolic profile to understand if the ethoxy moiety introduces novel metabolic liabilities or advantages compared to the parent compound.

References

- 1. Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetics of moxifloxacin, a novel 8-methoxy-quinolone, in patients with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of four fluoroquinolones in an animal model of infected lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Topic: Synthesis of Novel 8-Ethoxymoxifloxacin Analogues and Derivatives

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Rationale for C-8 Modification in Fluoroquinolone Scaffolds

Moxifloxacin is a potent fourth-generation fluoroquinolone antibiotic, distinguished by its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] Its clinical success is, in part, attributable to the C-8 methoxy substituent, a structural feature that enhances activity against anaerobic bacteria and is hypothesized to lower the propensity for resistance development by enabling the drug to effectively bind to both DNA gyrase and topoisomerase IV.[1][4] The exploration of analogues, such as 8-ethoxymoxifloxacin, and their derivatives, is a logical and scientifically driven endeavor to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide provides a comprehensive overview of the synthetic strategies required to access these novel chemical entities, grounded in established chemical principles and field-proven methodologies.

Part 1: Core Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached through a convergent strategy, hinging on the late-stage coupling of two key intermediates: a chiral bicyclic diamine side chain and a functionalized quinolone core. The final bond formation is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-documented method in fluoroquinolone chemistry.[5][6][7]

The retrosynthetic breakdown of this compound identifies the following critical synthons:

-

Quinolone Core (Synthon A): 1-cyclopropyl-8-ethoxy-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This component contains the novel C-8 ethoxy group and the necessary C-7 chloro leaving group for the final coupling step.

-

Chiral Side Chain (Synthon B): (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine, often referred to as (S,S)-2,8-diazabicyclo[4.3.0]nonane.[8] The specific stereochemistry of this side chain is crucial for the biological activity of moxifloxacin and its analogues.

References

- 1. clinician.com [clinician.com]

- 2. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 4. Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of 8-Ethoxymoxifloxacin

Abstract: This technical guide provides a comprehensive framework for the characterization of the in vitro antibacterial spectrum of 8-Ethoxymoxifloxacin, a novel C8-ether derivative of the fourth-generation fluoroquinolone, moxifloxacin. While extensive data on the parent compound exists, this document outlines the necessary scientific rationale, experimental designs, and detailed protocols required to rigorously evaluate this compound. We will delve into the established mechanism of action of fluoroquinolones, propose a robust methodology for determining its antibacterial potency via Minimum Inhibitory Concentration (MIC) testing, and provide a framework for interpreting and presenting the resulting data. This guide is intended for researchers, microbiologists, and drug development professionals engaged in the preclinical assessment of new antibacterial agents.

Part 1: Foundational Principles & Scientific Rationale

The Fluoroquinolone Legacy: Mechanism of Action

This compound belongs to the fluoroquinolone class of antibiotics, which exert their bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3]

-

In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during replication and transcription.[4][5]

-

In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme's key function is to separate interlinked daughter chromosomes following a round of DNA replication.[2][4]

Moxifloxacin, the parent compound, effectively inhibits both enzymes, leading to the stabilization of the enzyme-DNA complex.[5] This action prevents the re-ligation of double-strand breaks introduced by the enzymes, triggering a cascade of events that culminates in rapid bacterial cell death.[2][5] The C8-methoxy group on moxifloxacin is known to enhance its activity against Gram-positive and anaerobic bacteria and reduce the selection of resistant mutants.

Caption: Mechanism of action of this compound.

Rationale for the 8-Ethoxy Modification

The synthesis of derivatives of existing antibiotics is a key strategy to enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms.[6] The modification at the C-8 position of the quinolone core is particularly significant. The introduction of an ethoxy (-OCH2CH3) group in place of moxifloxacin's methoxy (-OCH3) group is hypothesized to:

-

Alter Potency: The increased bulk and lipophilicity of the ethoxy group may influence the binding affinity to the target enzymes, potentially increasing potency.

-

Modulate Spectrum: Changes in molecular structure can affect the drug's penetration through the bacterial cell wall and outer membrane (in Gram-negatives), possibly broadening or shifting the antibacterial spectrum.

-

Impact Safety Profile: Modifications can alter interactions with mammalian enzymes, which could potentially modulate the compound's safety profile.

This guide provides the framework to test these hypotheses in vitro.

Part 2: Experimental Design for Spectrum Characterization

A comprehensive evaluation of the in vitro spectrum requires a standardized methodology and a carefully selected panel of clinically relevant bacterial isolates.

Bacterial Strain Selection

The panel should include quality control (QC) strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and a diverse array of recent clinical isolates.

Table 1: Proposed Panel of Bacterial Strains for Spectrum Evaluation

| Category | Species | Strain Type / Resistance Profile | Rationale |

| Gram-Positive Cocci | Staphylococcus aureus | ATCC® 29213 (QC), Methicillin-Susceptible (MSSA), Methicillin-Resistant (MRSA) | High prevalence in skin and soft tissue infections; MRSA is a major therapeutic challenge. |

| Streptococcus pneumoniae | ATCC® 49619 (QC), Penicillin-Susceptible, Penicillin-Resistant | Leading cause of community-acquired pneumonia.[7][8] | |

| Enterococcus faecalis | ATCC® 29212 (QC), Vancomycin-Susceptible (VSE) | Common cause of nosocomial infections. | |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | VRE presents a significant treatment challenge. | |

| Gram-Negative Bacilli | Escherichia coli | ATCC® 25922 (QC), ESBL-negative, ESBL-producing | Most common cause of UTIs and a frequent cause of sepsis. |

| Klebsiella pneumoniae | ESBL-producing, Carbapenem-resistant (CRE) | Important nosocomial pathogen with increasing multidrug resistance. | |

| Pseudomonas aeruginosa | ATCC® 27853 (QC), Wild-type, Multidrug-resistant | Opportunistic pathogen, particularly in hospital settings; often intrinsically resistant.[8] | |

| Haemophilus influenzae | ATCC® 49247 (QC), β-lactamase negative, β-lactamase positive | Common respiratory pathogen. | |

| Anaerobic Bacteria | Bacteroides fragilis | ATCC® 25285 (QC) | Most common anaerobic pathogen isolated from infections.[9] |

| Atypical Bacteria | Legionella pneumophila | Causal agent of Legionnaires' disease.[10][11] | |

| Mycoplasma pneumoniae | A leading cause of atypical pneumonia, especially in younger adults.[10][11] |

Core Methodology: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh the this compound analytical powder.

-

Dissolve in a suitable solvent (e.g., DMSO, followed by dilution in water or broth) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent must be validated to ensure it has no antibacterial effect at the highest concentration used in the assay.

-

-

Preparation of Microtiter Plates:

-

Using a 96-well, sterile, U-bottom microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row.

-

Dispense 100 µL of the working antimicrobial solution (e.g., 12.8 µg/mL) into well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., from 6.4 µg/mL to 0.0125 µg/mL).

-

Well 11 serves as the positive growth control (no drug).

-

Well 12 serves as the sterility control (broth only, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (wells 1 through 11). The final volume in each well is 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. (Note: Specific organisms like Streptococcus pneumoniae may require CO₂ enrichment, and anaerobes require anaerobic conditions).

-

-

Reading and Interpreting Results:

-

Following incubation, examine the plates. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet).[13]

-

References

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Atypical Pathogens in Adult Community-Acquired Pneumonia and Implications for Empiric Antibiotic Treatment: A Narrative Review [mdpi.com]

- 12. idexx.com [idexx.com]

- 13. mdpi.com [mdpi.com]

- 14. idexx.nl [idexx.nl]

The Structure-Activity Relationship of 8-Ethoxymoxifloxacin: A Trade-Off Between Safety and Potency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin, a fourth-generation 8-methoxyfluoroquinolone, represents a significant advancement in the treatment of bacterial infections, particularly those caused by Gram-positive and atypical pathogens. Its unique C8-methoxy group is a cornerstone of its enhanced antibacterial activity and reduced propensity for resistance development. This technical guide delves into the critical structure-activity relationship (SAR) of moxifloxacin, with a specific focus on the implications of modifying the C8 substituent to an ethoxy group, yielding 8-ethoxymoxifloxacin. Through an analysis of the available literature, this guide will elucidate the nuanced interplay between the chemical architecture of this fluoroquinolone analog and its biological function, highlighting a crucial trade-off between a potentially improved safety profile and a significant reduction in antibacterial potency.

Introduction: The Fluoroquinolone Scaffold and the Significance of the C8 Position

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for their broad-spectrum activity. The core structure of fluoroquinolones offers several positions for chemical modification, each influencing the compound's potency, spectrum, pharmacokinetics, and safety profile.

The C8 position has emerged as a critical determinant of a fluoroquinolone's biological properties. Substituents at this position can profoundly impact the drug's interaction with its target enzymes and its ability to circumvent resistance mechanisms. The introduction of a methoxy group at C8, as seen in moxifloxacin, was a pivotal development in the evolution of this antibiotic class.

The Role of the C8-Methoxy Group in Moxifloxacin's Efficacy

The C8-methoxy group in moxifloxacin is not merely an ancillary feature; it is integral to its enhanced antibacterial profile. This substituent contributes to:

-

Enhanced Activity Against Gram-Positive Bacteria: The 8-methoxy moiety significantly boosts moxifloxacin's potency against key Gram-positive pathogens like Streptococcus pneumoniae.

-

Activity Against Atypical Pathogens: Moxifloxacin demonstrates excellent activity against atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae.

-

Reduced Selection of Resistant Mutants: A key advantage of the C8-methoxy group is its ability to lower the propensity for the development of bacterial resistance. This is achieved by increasing the bactericidal activity against first-step gyrase and topoisomerase IV-resistant mutants.

The mechanism behind these enhancements is believed to involve favorable interactions within the enzyme-DNA complex, leading to a more stable ternary complex and more efficient inhibition of DNA replication.

This compound: A Structural Analog with Altered Activity

This compound is a close structural analog of moxifloxacin, differing only by the substitution of the C8-methoxy group with a slightly bulkier C8-ethoxy group. This seemingly minor modification has significant consequences for the molecule's biological activity.

Synthesis of 8-Alkoxyquinolones

The synthesis of 8-alkoxyquinolones, including 8-methoxy and 8-ethoxy derivatives, generally involves a multi-step process starting from a suitably substituted quinoline core. The introduction of the alkoxy group at the C8 position is a key step, followed by the addition of the C7 side chain, which is also crucial for antibacterial activity.

Comparative Analysis: 8-Methoxy vs. 8-Ethoxy

A pivotal study by Sanchez et al. systematically evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, directly comparing the effects of 8-methoxy and 8-ethoxy substituents. The findings of this research are summarized in the table below:

| Substituent at C8 | Antibacterial Activity | Safety Profile (Phototoxicity & Clonogenicity) |

| Methoxy (-OCH₃) | Equivalent to the most active 8-substituted compounds (8-F and 8-Cl) | Concomitant reduction in potential side effects compared to classic C8 substituents |

| Ethoxy (-OCH₂CH₃) | Significantly less active (2-3 dilutions) than 8-methoxy derivatives | Even better safety profile than 8-methoxy derivatives |

Table 1: Comparative properties of 8-methoxy and 8-ethoxyquinolones. Data synthesized from Sanchez et al., 1995.

This comparative analysis reveals a clear trade-off. While extending the alkyl chain from a methyl to an ethyl group at the C8 position enhances the safety profile, it comes at the cost of a significant reduction in antibacterial potency. The "2-3 dilutions" decrease in activity indicates a substantial drop in the minimum inhibitory concentration (MIC) values against target bacteria.

The likely reason for this decreased activity is steric hindrance. The bulkier ethoxy group may disrupt the optimal orientation of the fluoroquinolone within the active site of DNA gyrase and topoisomerase IV, leading to a less stable drug-enzyme-DNA complex.

Experimental Protocols for SAR Evaluation

The structure-activity relationship of novel fluoroquinolone analogs like this compound is typically elucidated through a series of standardized in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Assay

This is the foundational assay to determine the baseline potency of an antibacterial agent.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of the Antibiotic: The test compound (e.g., this compound) is serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mutant Prevention Concentration (MPC) Assay

The MPC assay is crucial for assessing the potential of an antibiotic to select for resistant mutants.

Protocol:

-

High-Density Inoculum: A high concentration of bacteria (e.g., >10^10 CFU) is plated onto agar plates containing various concentrations of the test antibiotic.

-

Incubation: Plates are incubated for 24-48 hours.

-

Determination of MPC: The MPC is the lowest drug concentration that prevents the growth of any bacterial colonies.

A narrow mutant selection window (the concentration range between MIC and MPC) is a desirable characteristic for an antibiotic, and this is an area where C8-methoxyquinolones have shown an advantage.

Visualizing the Concepts

Core Fluoroquinolone Structure and Key Positions

Caption: Core structure of a quinolone antibiotic highlighting key positions for modification.

Mechanism of Fluoroquinolone Action

Caption: Simplified pathway of fluoroquinolone's bactericidal mechanism.

SAR Evaluation Workflow

Caption: Experimental workflow for determining the structure-activity relationship.

Conclusion and Future Perspectives

The structure-activity relationship of this compound underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. The substitution of the C8-methoxy group in moxifloxacin with an ethoxy group, while potentially offering an improved safety profile, results in a marked decrease in antibacterial potency. This finding solidifies the critical role of the C8-methoxy substituent in optimizing the antibacterial efficacy of this class of fluoroquinolones.

For researchers and drug development professionals, this case study serves as a valuable example of the delicate balance that must be struck between optimizing a drug's therapeutic index – the ratio of its efficacy to its toxicity. While this compound itself may not be a promising clinical candidate due to its reduced activity, the exploration of its properties provides deeper insights into the SAR of fluoroquinolones. Future research could explore other C8-alkoxy substituents or alternative modifications to identify novel compounds that retain the high potency of moxifloxacin while further enhancing its safety profile.

Preliminary Toxicity Screening of 8-Ethoxymoxifloxacin: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of 8-Ethoxymoxifloxacin, a novel fluoroquinolone antibiotic. As a derivative of moxifloxacin, it is imperative to conduct a thorough early-stage toxicological assessment to identify potential liabilities and inform go/no-go decisions in the drug development pipeline. This document outlines a tiered, mechanism-driven approach, integrating in vitro assays to evaluate cytotoxicity, genotoxicity, cardiotoxicity, and phototoxicity, alongside considerations for in vivo acute systemic toxicity. The protocols detailed herein are designed to be self-validating, grounded in established regulatory guidelines, and supported by authoritative references. The overarching goal is to provide researchers, scientists, and drug development professionals with a robust and scientifically sound strategy for the initial safety evaluation of this compound and other related fluoroquinolone candidates.

Introduction: The Rationale for Early Toxicity Screening

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary contributor to late-stage failures.[1] For new fluoroquinolone antibiotics like this compound, a targeted preliminary toxicity screen is not merely a regulatory formality but a critical step in de-risking the development program. Early identification of potential toxicities allows for the timely optimization of lead compounds, saving significant time and resources.[2][3]

This compound, a structural analog of moxifloxacin, is anticipated to share a similar mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV. However, even minor structural modifications can profoundly alter the toxicological profile of a compound. Moxifloxacin itself, while generally well-tolerated, is associated with class-specific adverse effects, including a propensity for cardiac toxicity, neurotoxicity, and, rarely, severe hepatic reactions.[4][5][6] Therefore, this guide emphasizes a screening cascade that addresses both general toxicities and known fluoroquinolone class-specific liabilities.[7][8][9]

Chemical Profile of this compound

-

IUPAC Name: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid[10]

-

Molecular Weight: 415.46 g/mol [11]

-

Parent Compound: Moxifloxacin

The addition of an ethoxy group at the C-8 position distinguishes this molecule from moxifloxacin and necessitates a de novo toxicological evaluation.

A Tiered Approach to Preliminary Toxicity Screening

A logical, tiered approach ensures that resources are allocated efficiently, with rapid, high-throughput in vitro assays preceding more resource-intensive in vivo studies. This strategy allows for early filtering of compounds with unfavorable toxicity profiles.

Caption: Tiered toxicity screening workflow for this compound.

Tier 1: Core In Vitro Toxicity Assessment

The initial tier focuses on fundamental toxicological endpoints using established, cell-based assays. These assays are crucial for identifying compounds that are overtly toxic at a cellular level.[1][2]

General Cytotoxicity: Assessing Cell Viability

Causality: The first question to address is whether this compound induces cell death at relevant concentrations. Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation.[12] Assays like the MTT and LDH release assays offer complementary insights. The MTT assay measures metabolic activity, while the LDH assay quantifies membrane damage.[2]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver cells, Balb/c 3T3 for fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example Cytotoxicity Data

| Assay | Cell Line | Endpoint | This compound IC₅₀ (µM) | Moxifloxacin IC₅₀ (µM) |

| MTT | HepG2 | Metabolic Activity | > 100 | > 100 |

| LDH | HepG2 | Membrane Integrity | > 100 | > 100 |

Genotoxicity: The Ames Test for Mutagenicity

Causality: Fluoroquinolones are known to interact with bacterial DNA. The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring Salmonella typhimurium strains.[13][14] A positive result is an indicator that the compound may be a carcinogen.[14]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies (His⁺) on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Cardiotoxicity: hERG Channel Inhibition Assay

Causality: A significant safety concern for the fluoroquinolone class is the potential for QT interval prolongation, which can lead to life-threatening cardiac arrhythmias like Torsades de Pointes.[7][15] This effect is often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[16][17] Therefore, early screening against the hERG channel is a critical step.[15]

Experimental Protocol: Automated Patch Clamp (e.g., QPatch)

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[18]

-

Compound Application: Prepare a range of concentrations of this compound.

-

Electrophysiology:

-

Data Acquisition: Measure the hERG current at each concentration until a steady-state block is achieved.[18]

-

Data Analysis: Calculate the percentage inhibition of the hERG tail current and determine the IC₅₀ value.

Data Presentation: Example hERG Inhibition Data

| Compound | hERG IC₅₀ (µM) |

| This compound | 25 |

| Moxifloxacin | 30 |

| Cisapride (Positive Control) | 0.01 |

Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

Causality: Some fluoroquinolones can cause phototoxicity, a toxic reaction triggered by exposure to light.[20] The in vitro 3T3 NRU phototoxicity test is a validated method (OECD Test Guideline 432) to identify the phototoxic potential of a substance.[21][22] It evaluates cytotoxicity by comparing the viability of cells exposed to the chemical in the presence versus the absence of light.[4][23]